molecular formula C6H10NO8P B1681977 Sparfosic acid CAS No. 51321-79-0

Sparfosic acid

Katalognummer: B1681977
CAS-Nummer: 51321-79-0
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: ZZKNRXZVGOYGJT-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sparfosicsäure, auch bekannt als N-Phosphonacetyl-L-Asparaginsäure, ist eine Verbindung, die zur Klasse der N-Acyl-alpha-Aminosäuren gehört. Diese Verbindungen enthalten eine Alpha-Aminosäure, die an ihrem terminalen Stickstoffatom eine Acylgruppe trägt. Sparfosicsäure ist bekannt für ihre Rolle als potenter Inhibitor der Aspartat-Transcarbamoylase, einem Enzym, das am De-novo-Pyrimidin-Biosyntheseweg beteiligt ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Sparfosicsäure kann durch die Reaktion von L-Asparaginsäure mit Phosphonoessigsäure unter bestimmten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Phosphonacetylgruppe am Asparaginsäuremolekül zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sparfosicsäure beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um das Endprodukt in der gewünschten Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sparfosic acid can be synthesized through the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonacetyl group on the aspartic acid molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Reaktionstypen: Sparfosicsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate der Sparfosicsäure ergeben, während die Reduktion reduzierte Formen produzieren kann .

4. Wissenschaftliche Forschungsanwendungen

Sparfosicsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

Sparfosicsäure entfaltet ihre Wirkung, indem sie die Aspartat-Transcarbamoylase hemmt, ein Enzym, das den zweiten Schritt des De-novo-Pyrimidin-Biosynthesewegs katalysiert. Durch die Hemmung dieses Enzyms stört Sparfosicsäure die Produktion von Pyrimidinnukleotiden, die für die DNA- und RNA-Synthese essentiell sind. Diese Inhibition führt zu einem Zellzyklusarrest und Apoptose in schnell teilenden Zellen, was sie zu einem potenziellen Antikrebsmittel macht .

Ähnliche Verbindungen:

    Phosphonoacetyl-L-Glutaminsäure: Ein weiterer Inhibitor der Aspartat-Transcarbamoylase mit ähnlichen Eigenschaften.

    N-Phosphonacetyl-L-Glutaminsäure: Eine Verbindung mit ähnlicher Struktur und Wirkmechanismus.

Einzigartigkeit: Sparfosicsäure ist einzigartig aufgrund ihrer spezifischen Hemmung der Aspartat-Transcarbamoylase und ihrer Fähigkeit, die zytotoxischen Wirkungen von Chemotherapeutika zu verstärken. Ihre einzigartige Struktur, die eine Phosphonacetylgruppe enthält, die an L-Asparaginsäure gebunden ist, unterscheidet sie von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Sparfosic acid has a wide range of scientific research applications, including:

Wirkmechanismus

Sparfosic acid exerts its effects by inhibiting aspartate transcarbamoyl transferase, an enzyme that catalyzes the second step of the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

    Phosphonoacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamoyl transferase with similar properties.

    N-phosphonacetyl-L-glutamic acid: A compound with a similar structure and mechanism of action.

Uniqueness: Sparfosic acid is unique due to its specific inhibition of aspartate transcarbamoyl transferase and its ability to enhance the cytotoxic effects of chemotherapeutic agents. Its distinct structure, containing a phosphonacetyl group attached to L-aspartic acid, sets it apart from other similar compounds .

Biologische Aktivität

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartic acid (PALA), is a compound recognized for its significant biological activity, particularly in the realm of cancer treatment. This article delves into its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6_6H10_{10}N2_2O8_8P
  • CAS Number : 51321-79-0
  • Molecular Weight : 255.119 g/mol

This compound functions primarily as a potent inhibitor of aspartate transcarbamoylase , an enzyme critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a disruption in nucleotide synthesis, thus exhibiting anti-tumor properties.

This compound acts as a transition state analogue for aspartate transcarbamoylase, effectively blocking the enzyme's activity. This results in decreased levels of uridine triphosphate (UTP) within tumor cells, leading to:

  • Cell Cycle Arrest : Accumulation of cells in the S phase of the cell cycle.
  • Apoptosis Induction : Activation of apoptotic pathways resulting in cell death, particularly in resistant cancer cell lines .

In Vitro Studies

  • Cell Line Studies :
    • In studies involving human tumor cell lines such as MDA-MB-435, treatment with 300 µM this compound resulted in significant apoptosis and cell cycle arrest in the S phase .
    • The Western Blot analysis indicated increased expression of apoptotic markers after treatment.
  • Combination Therapy :
    • Low doses of this compound combined with 5-fluorouracil (5-FU) demonstrated enhanced anti-tumor activity without increasing toxicity. This combination allowed for higher doses of 5-FU to be administered while reducing side effects associated with chemotherapy .

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced cancer. Key findings include:

  • Dosage and Administration : Patients received escalating doses from 100 mg/m² to 1250 mg/m² over five consecutive days.
  • Toxicity Profile : The most common adverse effects were nausea, vomiting, and diarrhea; however, these were manageable and not dose-limiting. Notably, one patient exhibited a partial response lasting six weeks .

Case Study 1: Combination with 5-FU

In a murine model, this compound was administered alongside 5-FU. The results indicated:

  • A significant increase in tumor RNA containing 5-FU metabolites.
  • Enhanced therapeutic efficacy with no corresponding increase in toxicity to normal tissues .

Case Study 2: Advanced Cancer Treatment

In a clinical setting, patients receiving this compound experienced varying degrees of response based on tumor type and prior treatments. One notable case involved a patient with metastatic carcinoid who showed a temporary objective response .

Summary Table of Findings

Study TypeKey FindingsReference
In VitroApoptosis induction in resistant cell lines at 300 µM
Combination TherapyEnhanced efficacy with 5-FU without increased toxicity
Clinical TrialManageable side effects; partial response observed

Eigenschaften

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60342-56-5 (tetra-hydrochloride salt)
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80199325
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 950 (mg/mL)
Record name PALA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

51321-79-0
Record name N-Phosphonacetyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51321-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfosic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPARFOSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparfosic acid
Reactant of Route 2
Sparfosic acid
Reactant of Route 3
Sparfosic acid
Reactant of Route 4
Sparfosic acid
Reactant of Route 5
Sparfosic acid
Reactant of Route 6
Reactant of Route 6
Sparfosic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.